

Endogenous Ligand Potentiation by BMS-986188: A Technical Overview

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Compound of Interest					
Compound Name:	BMS-986188				
Cat. No.:	B15620544	Get Quote			

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Abstract

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR). By binding to an allosteric site on the receptor, **BMS-986188** enhances the binding and/or efficacy of endogenous ligands, most notably leu-enkephalin. This potentiation of the natural signaling cascade offers a promising therapeutic strategy, potentially avoiding the side effects and tolerance associated with direct orthosteric agonists. This document provides a detailed technical guide on the mechanism of action, quantitative pharmacology, and experimental evaluation of **BMS-986188**, focusing on its role in the potentiation of endogenous DOR signaling.

Core Mechanism: Positive Allosteric Modulation of the Delta-Opioid Receptor

BMS-986188 functions as a selective positive allosteric modulator for the delta-opioid receptor. [1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, PAMs like **BMS-986188** bind to a topographically distinct site. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of endogenous agonists, such as the opioid peptide leu-enkephalin.[1][5][6]



A closely related compound, BMS-986187, has been characterized as a G-protein-biased allosteric agonist, showing a preference for G-protein signaling over β-arrestin recruitment.[7] [8] This suggests that **BMS-986188** may also exhibit signaling bias, a feature that could contribute to a more favorable therapeutic profile by selectively activating desired pathways while avoiding those associated with adverse effects.

Quantitative Pharmacology of BMS-986188

The following tables summarize the available quantitative data for **BMS-986188** and its interaction with the delta-opioid receptor.

Parameter	Value	Assay Conditions	Reference
EC50	0.05 μM (50 nM)	β-arrestin recruitment assay in CHO cells expressing the human delta-opioid receptor, in the presence of leuenkephalin.	[1][3][4][9]
Selectivity	>10 μM	EC50 in a β -arrestin recruitment assay for the μ -opioid receptor in the presence of endomorphin 1.	[1]

Table 1: In Vitro Potency and Selectivity of BMS-986188.



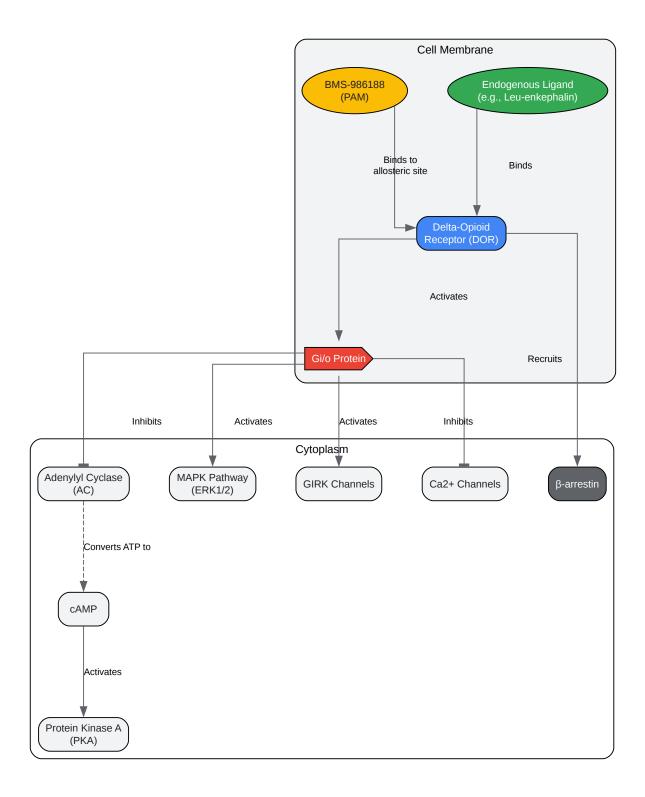
Compound	Parameter	Value	Assay Conditions	Reference
BMS-986187	EC50 (DOR PAM)	30 nM	Not specified	[10]
Fold Increase in Leu-enkephalin Affinity	32-fold	Not specified	[10]	
EC50 (G-protein activation)	301 nM	GTPγS binding assay	[10]	_
Emax (G-protein activation)	92%	GTPyS binding assay	[10]	_
EC50 (β-arrestin recruitment)	579 μΜ	β-arrestin recruitment assay	[10]	_
EC50 (μ-opioid receptor PAM)	3,000 nM	Not specified	[10]	

Table 2: Quantitative Data for the Related Compound BMS-986187, providing insight into the potential ago-PAM and G-protein biased nature of this chemical series.

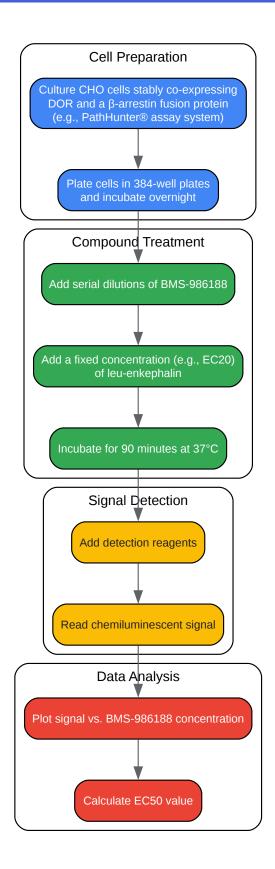
Signaling Pathways of the Delta-Opioid Receptor

Activation of the delta-opioid receptor by an endogenous agonist, potentiated by **BMS-986188**, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins ($G\alpha i/o$).

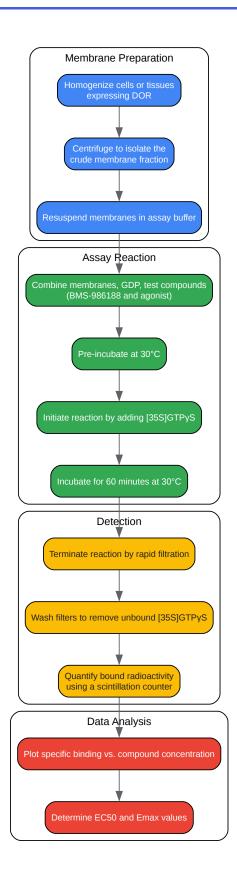












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